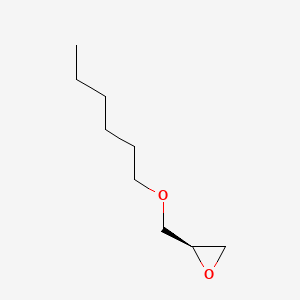
Hexyl glycidyl ether, (R)-
Vue d'ensemble
Description
Hexyl glycidyl ether, ®-, also known as ®-2-(hexyloxy)methyl oxirane, is an organic compound with the molecular formula C9H18O2. It is a chiral epoxide, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is commonly used in the synthesis of various chemicals and materials due to its reactive epoxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl glycidyl ether, ®-, can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring. The reaction conditions typically involve:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of hexyl glycidyl ether, ®-, often involves continuous flow reactors to ensure consistent product quality and yield. The process includes:
Mixing: Hexanol and epichlorohydrin are mixed in a reactor.
Reaction: The mixture is heated and stirred in the presence of a base catalyst.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity hexyl glycidyl ether, ®-.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl glycidyl ether, ®-, undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted alcohols, amines, or thiols.
Applications De Recherche Scientifique
Hexyl glycidyl ether, ®-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Utilized in drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: Used as a reactive diluent in epoxy resins, improving their mechanical properties and reducing viscosity.
Mécanisme D'action
The mechanism of action of hexyl glycidyl ether, ®-, primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Hexyl glycidyl ether, ®-, can be compared with other glycidyl ethers such as:
- Butyl glycidyl ether
- Octyl glycidyl ether
- Phenyl glycidyl ether
Uniqueness
- Chain Length : Hexyl glycidyl ether, ®-, has a six-carbon chain, which provides a balance between hydrophobicity and reactivity.
- Reactivity : The epoxide group in hexyl glycidyl ether, ®-, is highly reactive, making it suitable for various chemical modifications.
- Applications : Its unique properties make it suitable for use in a wide range of applications, from industrial to biomedical fields.
By understanding the properties, preparation methods, and applications of hexyl glycidyl ether, ®-, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
IUPAC Name |
(2R)-2-(hexoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGUDKOYOIOOP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121906-43-2 | |
| Record name | Hexyl glycidyl ether, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXYL GLYCIDYL ETHER, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84R49QT87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,exo-(9CI)](/img/new.no-structure.jpg)
![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)
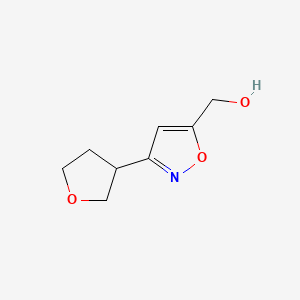

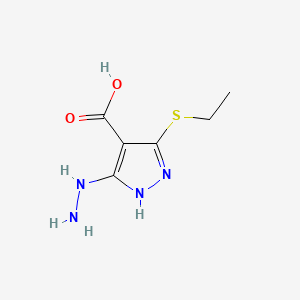
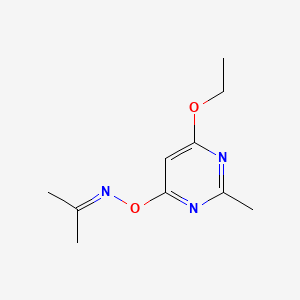
![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)
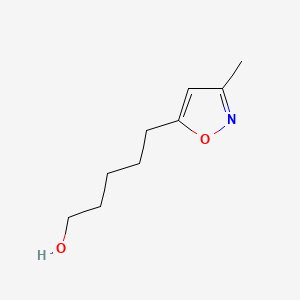
![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)
